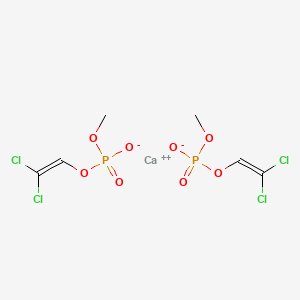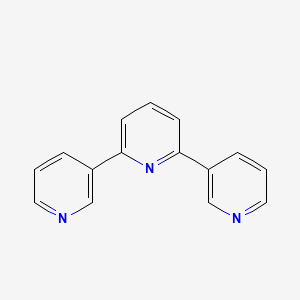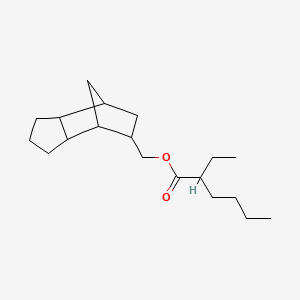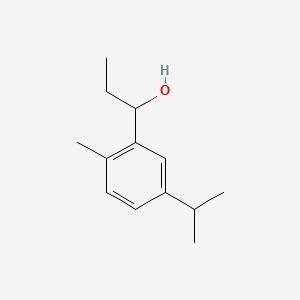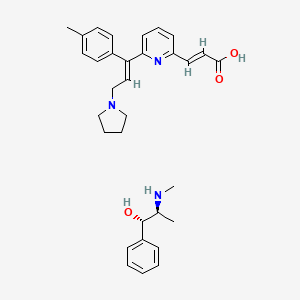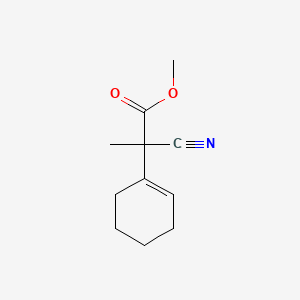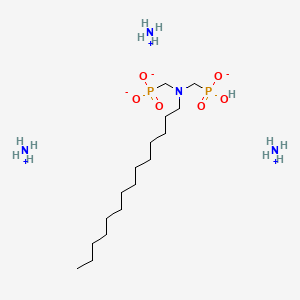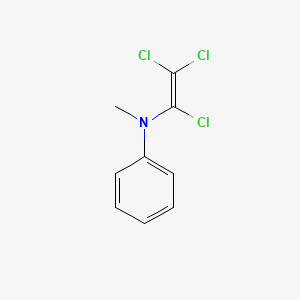
Benzenamine, N-methyl-N-(trichloroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-methyl-N-(trichloroethenyl)-, also known as N-methyl-N-(1,2,2-trichloroethenyl)benzenamine, is an organic compound with the molecular formula C9H8Cl3N. This compound is characterized by the presence of a benzenamine core substituted with a methyl group and a trichloroethenyl group. It is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-N-(trichloroethenyl)- typically involves the reaction of benzenamine with trichloroethylene in the presence of a methylating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-100°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including distillation and recrystallization to obtain high-purity Benzenamine, N-methyl-N-(trichloroethenyl)-.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-methyl-N-(trichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens like chlorine (Cl2), bromine (Br2).
Major Products Formed
Oxidation: Nitrobenzenamine derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various halogenated benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-methyl-N-(trichloroethenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of Benzenamine, N-methyl-N-(trichloroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The trichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but lacks the trichloroethenyl group.
Benzenamine, N-methyl-: Lacks the trichloroethenyl group, making it less reactive.
Benzenamine, N,N,3-trimethyl-: Contains additional methyl groups, altering its chemical properties.
Uniqueness
Benzenamine, N-methyl-N-(trichloroethenyl)- is unique due to the presence of the trichloroethenyl group, which imparts distinct reactivity and potential biological activity. This makes it valuable in specialized chemical syntheses and research applications.
Eigenschaften
CAS-Nummer |
708-88-3 |
|---|---|
Molekularformel |
C9H8Cl3N |
Molekulargewicht |
236.5 g/mol |
IUPAC-Name |
N-methyl-N-(1,2,2-trichloroethenyl)aniline |
InChI |
InChI=1S/C9H8Cl3N/c1-13(9(12)8(10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
BQXRIBOVLFHZDX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




